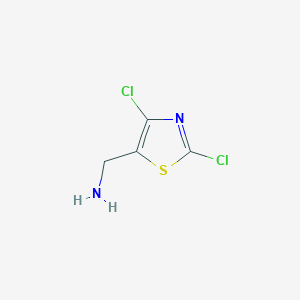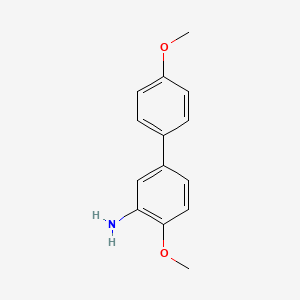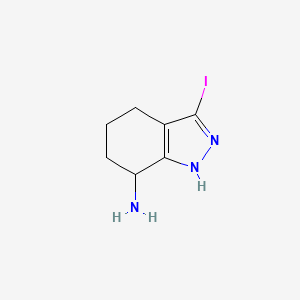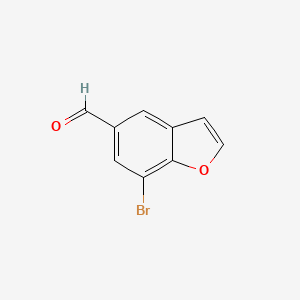![molecular formula C12H8F2O B13493203 2,2'-Difluoro-[1,1'-biphenyl]-3-ol](/img/structure/B13493203.png)
2,2'-Difluoro-[1,1'-biphenyl]-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-fluoro-3-(2-fluorophenyl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of two fluorine atoms attached to the phenyl rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-3-(2-fluorophenyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The reaction typically involves the coupling of a fluorinated phenylboronic acid with a fluorinated phenyl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of 2-fluoro-3-(2-fluorophenyl)phenol may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-fluoro-3-(2-fluorophenyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the phenol group to a hydroxyl group or other reduced forms.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxylated derivatives. Substitution reactions can result in the formation of various substituted phenols.
Aplicaciones Científicas De Investigación
2-fluoro-3-(2-fluorophenyl)phenol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique fluorine substitution pattern makes it valuable in the study of fluorinated compounds.
Biology: This compound can be used in the development of fluorinated pharmaceuticals and agrochemicals. Fluorine atoms often enhance the biological activity and metabolic stability of compounds.
Medicine: It may serve as a precursor in the synthesis of drugs with improved pharmacokinetic properties. Fluorinated compounds are known for their potential in drug discovery and development.
Industry: In the industrial sector, 2-fluoro-3-(2-fluorophenyl)phenol can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-fluoro-3-(2-fluorophenyl)phenol depends on its specific application. In biological systems, the fluorine atoms can influence the compound’s interaction with molecular targets such as enzymes or receptors. The presence of fluorine can enhance binding affinity and selectivity, leading to improved biological activity. The exact molecular targets and pathways involved vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
2-fluorophenol: A simpler compound with a single fluorine atom on the phenyl ring.
3-fluorophenol: Another related compound with the fluorine atom in a different position on the phenyl ring.
4-fluorophenol: Similar to 2-fluorophenol but with the fluorine atom in the para position.
Uniqueness
2-fluoro-3-(2-fluorophenyl)phenol is unique due to the presence of two fluorine atoms on different phenyl rings This substitution pattern can lead to distinct chemical and physical properties compared to other fluorinated phenols
Propiedades
Fórmula molecular |
C12H8F2O |
|---|---|
Peso molecular |
206.19 g/mol |
Nombre IUPAC |
2-fluoro-3-(2-fluorophenyl)phenol |
InChI |
InChI=1S/C12H8F2O/c13-10-6-2-1-4-8(10)9-5-3-7-11(15)12(9)14/h1-7,15H |
Clave InChI |
SVXPLARBKMGMOZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=C(C(=CC=C2)O)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


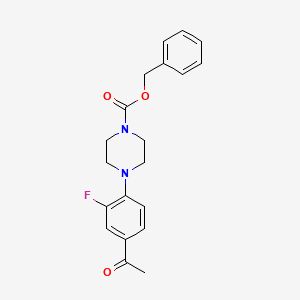
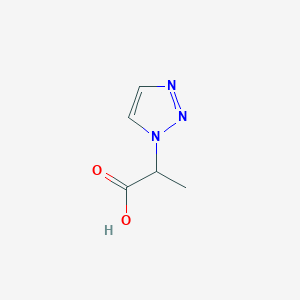
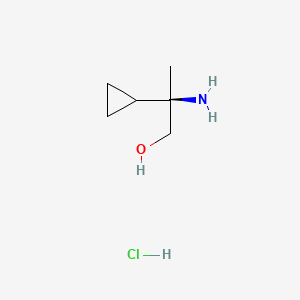
![6,6-Dimethylspiro[2.5]octan-1-amine hydrochloride](/img/structure/B13493141.png)



